molecular formula C12H14F3NO2 B8447258 2-((4-(Trifluoromethoxy)phenoxy)methyl)pyrrolidine

2-((4-(Trifluoromethoxy)phenoxy)methyl)pyrrolidine

Cat. No. B8447258
M. Wt: 261.24 g/mol
InChI Key: CAJKWKYHIUIQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:33]([Cl:34])[Cl:35].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH:10]2[N:11]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25].[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH:10]2[NH:11][CH2:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)Oc1ccc(OCC2CCCN2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:33]([Cl:34])[Cl:35].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH:10]2[N:11]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25].[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH:10]2[NH:11][CH2:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCCC1COc1ccc(OC(F)(F)F)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)Oc1ccc(OCC2CCCN2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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